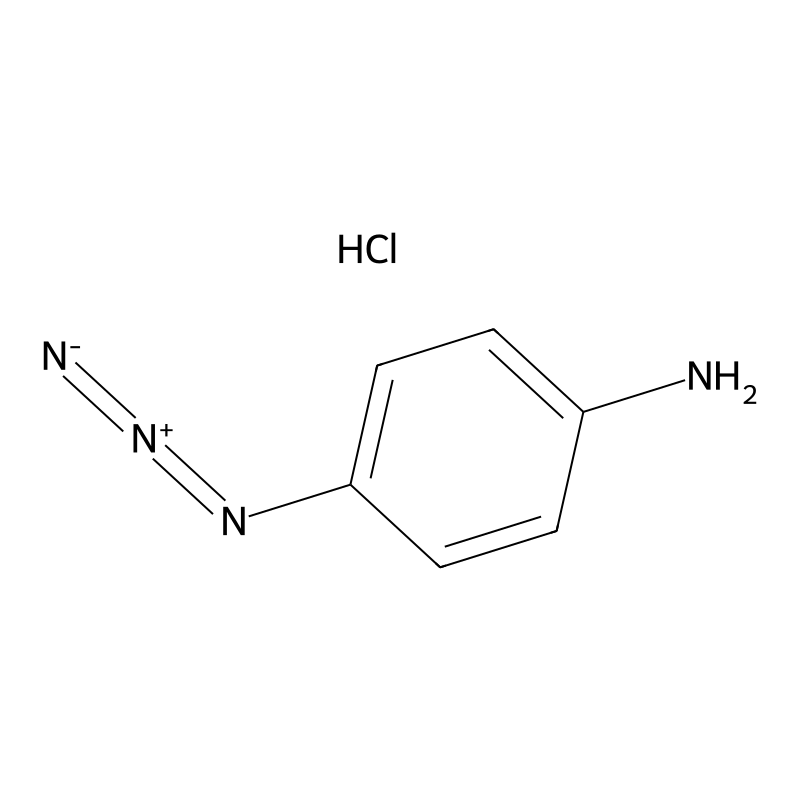

4-Azidoaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Photo-Reactive Materials:

- Photo-reactive polymers: 4-Azidoaniline hydrochloride serves as a precursor for the synthesis of photo-reactive polymers containing phenylazido groups. These polymers exhibit light-sensitive properties, making them valuable in various applications like photoresists, light-emitting diodes (LEDs), and drug delivery systems. [Source: Sigma-Aldrich product page, 4-Azidoaniline hydrochloride, ]

Click Chemistry Applications:

- Click chemistry reactions: Due to the presence of the azide group, 4-Azidoaniline hydrochloride readily participates in click chemistry reactions. Click chemistry is a powerful tool for bioconjugation, allowing researchers to efficiently link various molecules together. This technique finds applications in drug discovery, biomaterial development, and targeted drug delivery. [Source: Whitby et al., "Click chemistry in drug discovery and development," Drug Discovery Today, 2003, ]

Synthesis of Specific Molecules:

- 1-(4-aminophenyl)-1H-[1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH: 4-Azidoaniline hydrochloride serves as a key starting material for the synthesis of this specific molecule, which possesses potential therapeutic applications. [Source: Sigma-Aldrich product page, 4-Azidoaniline hydrochloride, ]

Other Potential Applications:

- Research suggests that 4-Azidoaniline hydrochloride might also be useful in the synthesis of photo-reactive polysaccharides and other functional materials. However, further research is needed to fully explore these potential applications.

4-Azidoaniline hydrochloride is an organic compound with the chemical formula C₆H₇ClN₄ and a CAS number of 91159-79-4. It is characterized by the presence of an azido group (-N₃) attached to an aniline structure. This compound appears as a white to light yellow crystalline solid and is soluble in water and alcohols. Due to its azido functional group, it is classified as a potentially hazardous substance, exhibiting flammability and toxicity under certain conditions .

4-Azidoaniline hydrochloride is considered a hazardous material due to several factors:

- Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin [].

- Skin and eye irritant: Can cause skin irritation and serious eye damage [].

- Flammability: Flammable solid, posing a fire hazard [].

- Reactivity: The azide group can be explosive under certain conditions, requiring proper handling and storage precautions.

- Nucleophilic Substitution: The azido group can be replaced by nucleophiles in reactions such as the formation of amines or other functional groups.

- Click Chemistry: It can undergo "click" reactions, particularly with alkynes, leading to the formation of triazoles, which are valuable in medicinal chemistry and materials science .

- Thermal Decomposition: Upon heating, 4-azidoaniline hydrochloride can decompose explosively, releasing nitrogen gas and forming potentially hazardous byproducts such as nitrogen oxides .

4-Azidoaniline hydrochloride has been studied for its biological activity, particularly as a G protein antagonist. It has potential applications in research involving signal transduction pathways mediated by G proteins. Its ability to modify proteins through click chemistry makes it a useful tool for bioconjugation and the development of bioactive compounds .

The synthesis of 4-azidoaniline hydrochloride typically involves the following steps:

- Starting Material: Aniline is treated with sodium azide in the presence of a suitable solvent (e.g., dimethylformamide) to introduce the azido group.

- Hydrochloride Formation: The resulting 4-azidoaniline can be converted to its hydrochloride salt by reacting it with hydrochloric acid.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity .

4-Azidoaniline hydrochloride finds applications in various fields:

- Chemical Biology: Used for labeling proteins and studying protein interactions through click chemistry.

- Materials Science: Serves as a building block for synthesizing functionalized polymers and nanomaterials.

- Pharmaceutical Development: Investigated for its potential role in drug design, particularly in developing G protein-related therapeutics .

Studies on 4-azidoaniline hydrochloride have focused on its interactions with biological macromolecules. Its ability to form covalent bonds via click chemistry allows researchers to explore protein modifications and interactions with other biomolecules. This property is particularly useful in drug delivery systems and the development of biosensors .

Several compounds share structural features with 4-azidoaniline hydrochloride, including:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Contains an amino group; used in pharmaceuticals. |

| 4-Nitroaniline | C₆H₆N₂O₂ | Contains a nitro group; used in dye manufacturing. |

| Phenylhydrazine | C₆H₈N₂ | Contains hydrazine functionality; used in organic synthesis. |

While these compounds share similar aromatic structures, 4-azidoaniline hydrochloride is unique due to its azido functional group, which imparts distinct reactivity and biological properties not found in the others .

Molecular and Crystallographic Analysis

Molecular Structure and Basic Properties

4-Azidoaniline hydrochloride (CAS: 91159-79-4) exhibits a molecular formula of C₆H₇ClN₄ with a molecular weight of 170.60 g/mol [1] [2] [3]. The compound represents the hydrochloride salt form of 4-azidoaniline, featuring a para-disubstituted benzene ring system bearing both an amino group (-NH₂) and an azido group (-N₃) in the para positions [1] [2] [3]. The IUPAC nomenclature designates this compound as 4-azidoaniline;hydrochloride, while it is commonly known by various synonyms including 4-aminophenyl azide hydrochloride [3] [4].

Structural Characteristics and Molecular Geometry

The molecular architecture of 4-azidoaniline hydrochloride consists of a planar benzene ring with two functional substituents. The azido group (-N₃) exhibits a linear geometry with characteristic nitrogen-nitrogen bond lengths typical of azide functional groups [1] [2]. The amino group exists in its protonated form (-NH₃⁺) due to the hydrochloride salt formation, which significantly influences the compound's physicochemical properties [3] [5]. The compound demonstrates a canonical SMILES representation of C1=CC(=CC=C1N)N=[N+]=[N-].Cl, indicating the ionic nature of the hydrochloride salt [3].

Crystallographic Properties

4-Azidoaniline hydrochloride typically appears as yellow to tan crystalline powder or crystalline chunks [1] [2]. The compound exhibits a melting point of 165°C with simultaneous decomposition, indicating thermal instability beyond this temperature [1] [2] [6] [7]. While comprehensive X-ray crystallographic data remains unavailable in the current literature, the compound demonstrates typical characteristics of aromatic hydrochloride salts with expected intermolecular hydrogen bonding between the protonated amine group and chloride anions [5].

Molecular Descriptors and Topological Analysis

The compound demonstrates specific molecular descriptors that influence its physicochemical behavior. It contains 2 hydrogen bond donors and 3 hydrogen bond acceptors, with a single rotatable bond contributing to limited conformational flexibility [3]. The topological polar surface area measures 40.4 Ų, while an alternative calculation yields 75.77 Ų, reflecting the ionic nature of the hydrochloride salt [3] [8] [9]. The heavy atom count totals 11, with a molecular complexity index of 142 [3]. The compound exhibits a calculated LogP value of 3.04656, suggesting moderate lipophilicity despite the presence of the ionic hydrochloride salt [9].

Thermal Stability and Decomposition Pathways

Thermal Stability Profile

4-Azidoaniline hydrochloride demonstrates thermal stability under ambient conditions but exhibits significant thermal lability at elevated temperatures [10] [11]. The compound maintains chemical integrity when stored at room temperature under recommended conditions, making it suitable for standard laboratory storage protocols [10] [11]. However, thermal analysis reveals critical temperature thresholds that must be carefully monitored during handling and processing [1] [2] [6].

Melting Point and Decomposition Characteristics

The compound exhibits a distinctive melting point of 165°C, which occurs simultaneously with decomposition [1] [2] [6] [7]. This behavior indicates that 4-azidoaniline hydrochloride does not possess a distinct melting phase followed by decomposition, but rather undergoes concurrent melting and thermal degradation [1] [2]. The decomposition onset begins precisely at the melting temperature, representing a critical thermal threshold for safe handling and processing [6].

Thermal Decomposition Pathways and Products

Upon thermal decomposition at 165°C, 4-azidoaniline hydrochloride undergoes several concurrent degradation pathways [10] [12]. The primary decomposition route involves the elimination of nitrogen gas (N₂) from the azido functional group, forming highly reactive nitrene intermediates . Secondary decomposition pathways include the liberation of hydrogen chloride gas (HCl) from the hydrochloride salt component [10] [12]. Additional thermal degradation products encompass various nitrogen oxides (NOₓ), which contribute to the compound's classification as a hazardous material during thermal decomposition [10] [12].

Differential Scanning Calorimetry and Thermogravimetric Analysis Behavior

Differential Scanning Calorimetry (DSC) analysis of 4-azidoaniline hydrochloride would be expected to reveal an endothermic melting transition at 165°C, immediately followed by exothermic decomposition events [15] [16]. Thermogravimetric Analysis (TGA) would demonstrate significant mass loss beginning at the decomposition temperature, corresponding to the elimination of nitrogen gas and hydrogen chloride [15] [16]. The thermal analysis profile suggests that the compound requires careful temperature control during analytical procedures and synthetic applications [17].

Temperature Sensitivity and Storage Recommendations

The compound demonstrates significant temperature sensitivity, necessitating storage below its decomposition threshold [10] [11]. Recommended storage protocols specify room temperature conditions in tightly closed containers within dry, well-ventilated environments [10] [11]. The thermal sensitivity profile indicates that the compound should be protected from heat sources, flames, and sparks to prevent uncontrolled decomposition [10]. Industrial handling procedures must incorporate appropriate temperature monitoring and control systems to ensure safe processing [10] [11].

Solubility and Reactivity in Polar/Nonpolar Solvents

Aqueous Solubility Characteristics

4-Azidoaniline hydrochloride exhibits excellent solubility in water, a characteristic significantly enhanced by its hydrochloride salt form [8] [9] [5]. The ionic nature of the compound, featuring a protonated amino group (NH₃⁺) and chloride counterion (Cl⁻), facilitates extensive hydration and dissolution in aqueous media [5]. This enhanced water solubility represents a substantial improvement over the free base form, making the hydrochloride salt particularly valuable for aqueous-based synthetic procedures and biological applications [8] [9].

Polar Solvent Solubility Profile

The compound demonstrates broad solubility in polar protic solvents, with explicit documentation of solubility in methanol [8] [9] [5]. The hydrochloride salt form enables dissolution in various alcoholic solvents, including ethanol and other short-chain alcohols, due to favorable ionic-dipole interactions [5]. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are expected to solubilize the compound effectively, though specific solubility data requires experimental verification [18] [19].

Organic Solvent Compatibility and Purification Applications

4-Azidoaniline hydrochloride demonstrates compatibility with specific organic solvents used in purification procedures. Ethyl acetate serves as an effective medium for purification protocols involving treatment with dry hydrogen chloride gas [20] [21]. Cold diethyl ether finds application in purification procedures, typically employed for washing and crystallization steps [20] [21]. The selective solubility profile enables effective purification strategies that exploit differential solubility characteristics across various solvent systems [21].

Nonpolar Solvent Limitations

The ionic nature of 4-azidoaniline hydrochloride significantly limits its solubility in nonpolar solvents [22]. Hydrocarbons and other nonpolar organic solvents demonstrate poor solvation capacity for the compound due to unfavorable interactions with the ionic hydrochloride salt structure [22]. This solubility limitation must be considered when designing synthetic procedures or analytical methods that require nonpolar solvent systems [22].

Reactivity in Different Solvent Systems

The compound's reactivity profile varies significantly across different solvent environments. In polar protic solvents, the azido group maintains its characteristic reactivity toward click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition reactions [1] [2] [23]. Aqueous systems support various bioconjugation reactions while providing adequate solvation for both the compound and typical biological targets [24] [23]. The choice of solvent system directly influences reaction kinetics, selectivity, and product isolation strategies .

Spectroscopic Signatures (NMR, FTIR, UV-Vis)

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy provides definitive structural confirmation for 4-azidoaniline hydrochloride through characteristic vibrational signatures [25]. The azido functional group exhibits a distinctive asymmetric stretching vibration in the region of 2110-2120 cm⁻¹, representing one of the most diagnostic spectroscopic features for azide identification [20] [26]. The primary amine group, existing in its protonated form, demonstrates N-H stretching vibrations in the 3300-3500 cm⁻¹ region, though these may be broadened due to hydrogen bonding interactions with the chloride counterion [25]. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes are observed at approximately 1600 and 1500 cm⁻¹, confirming the benzene ring structure [25].

Nuclear Magnetic Resonance (NMR) Spectroscopic Characteristics

¹H NMR spectroscopy of 4-azidoaniline hydrochloride reveals characteristic resonances for the aromatic proton environment and amine functionality [27]. The aromatic protons appear as complex multiplets in the 6.5-8.0 ppm region, with specific chemical shifts influenced by the electron-withdrawing azido group and electron-donating amino group [27]. The protonated amine group demonstrates characteristic chemical shifts that may be broadened due to rapid exchange with residual water or other protic solvents [27]. ¹³C NMR spectroscopy provides detailed information about the aromatic carbon framework, with distinctive chemical shifts for the quaternary carbons bearing the functional groups [3].

Ultraviolet-Visible (UV-Vis) Spectroscopic Properties

UV-Vis spectroscopy reveals strong absorption characteristics in the ultraviolet region, with maximum absorption occurring at approximately 259 nm for the parent 4-azidoaniline chromophore [26]. The azido group contributes significantly to the UV absorption profile, demonstrating characteristic absorption in the 250-270 nm region that serves as a diagnostic feature for azide functionality [26] [28]. Upon chemical modification or conjugation, the compound may exhibit bathochromic shifts (red shifts) in the absorption maximum due to extended conjugation or electronic delocalization effects [26]. The strong UV absorption characteristics make the compound suitable for photochemical applications and UV-based analytical detection methods [29] [28].

Advanced Spectroscopic Techniques and Structural Confirmation

Mass spectrometry provides molecular weight confirmation with the expected molecular ion peak at m/z 170.6, corresponding to the intact molecular ion [4] [8]. Characteristic fragmentation patterns include loss of hydrogen chloride and nitrogen elimination from the azido group, providing additional structural confirmation . Raman spectroscopy offers complementary vibrational information, particularly useful for confirming azide group vibrations and aromatic ring modes [30]. The combination of multiple spectroscopic techniques enables comprehensive structural characterization and purity assessment of 4-azidoaniline hydrochloride samples [25] [26].

Spectroscopic Applications in Analytical Chemistry

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant